molecular formula C16H18N2O2 B11849743 2-Morpholino-N-(naphthalen-1-yl)acetamide

2-Morpholino-N-(naphthalen-1-yl)acetamide

Cat. No.: B11849743
M. Wt: 270.33 g/mol
InChI Key: ZFOZTHHHZYWFHI-UHFFFAOYSA-N
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Description

2-Morpholino-N-(naphthalen-1-yl)acetamide is an organic compound with the molecular formula C16H18N2O2. It is characterized by the presence of a morpholine ring and a naphthalene moiety connected via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-N-(naphthalen-1-yl)acetamide typically involves the reaction of naphthalene-1-ylamine with morpholine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as column chromatography or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Morpholino-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholino-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholino-N-(naphthalen-1-yl)acetamide is unique due to the presence of both the morpholine ring and the naphthalene moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the morpholine ring enhances the compound’s solubility and reactivity, while the naphthalene moiety contributes to its aromatic character and potential bioactivity .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-morpholin-4-yl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C16H18N2O2/c19-16(12-18-8-10-20-11-9-18)17-15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2,(H,17,19)

InChI Key

ZFOZTHHHZYWFHI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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